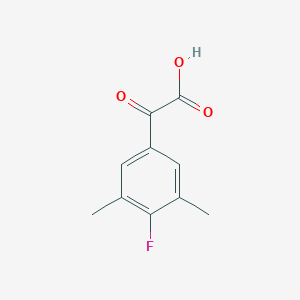

(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid

Description

Properties

IUPAC Name |

2-(4-fluoro-3,5-dimethylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-5-3-7(9(12)10(13)14)4-6(2)8(5)11/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEFEKFMHVJCHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Substrate : 4-Amino-3,5-dimethylbenzene (1.0 mol).

-

Diazotizing agent : Sodium nitrite (1.2 mol) in concentrated sulfuric acid (5.0 mol) at 0–5°C.

-

Fluorination : Thermal decomposition of the diazonium salt at 100–120°C in the presence of potassium fluoride.

Outcomes

-

Yield : 68–72% of 4-fluoro-3,5-dimethylbenzene.

-

Purity : >98% by GC-MS, with <0.5% residual aniline.

-

Key advantage : Scalability to kilogram quantities without column chromatography.

Alternative Synthetic Routes

Nucleophilic Substitution with Glycine Equivalents

Adapting methodologies from Atorvastatin intermediate synthesis, a halogenated aromatic precursor reacts with a glycine enolate:

-

Substrate : 2-Bromo-4-fluoro-3,5-dimethylacetophenone.

-

Nucleophile : Potassium salt of ethyl glycinate.

-

Solvent : DMF at 80°C for 12 hours.

-

Yield : 55–60% after hydrolysis.

Oxidative Methods

-

Substrate : 4-Fluoro-3,5-dimethylbenzyl alcohol.

-

Oxidizing agent : Jones reagent (CrO₃/H₂SO₄) at 0°C.

-

Outcome : Over-oxidation leads to carboxylic acid (yield: 40%), limiting industrial applicability.

Impurity Profiling and Mitigation

Common impurities and their origins include:

Industrial-Scale Optimization

-

Solvent-free synthesis : Pyridine-assisted reactions, as demonstrated in U.S. Patent 5,216,174, reduce reaction time from 10 days to 24 hours.

-

Catalyst recycling : AlCl₃ recovery via aqueous washes improves cost-efficiency.

-

Continuous flow systems : Microreactors enhance heat transfer during exothermic acylation steps.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound has been investigated for its potential as a pharmacological agent due to its structural features that allow for various modifications. Its derivatives have shown promise in several therapeutic areas:

- Anticoagulant Activity : Research indicates that derivatives of (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid can act as anticoagulants by inhibiting Factor Xa (F-Xa), an important target in thrombus formation. Studies have demonstrated that certain derivatives exhibit significant clot lysis activity and prolonged clotting times in vivo compared to traditional anticoagulants like heparin .

- Molecular Docking Studies : Computational studies have shown that these compounds can bind effectively to the active site of F-Xa. For instance, specific derivatives displayed high docking scores and favorable interaction energies, suggesting their potential as effective anticoagulant agents. The binding interactions include hydrogen bonds and hydrophobic contacts with key amino acids at the binding site .

Biological Activities

The compound and its derivatives are noted for a range of biological activities:

- Antimicrobial Properties : Certain derivatives have exhibited antimicrobial activity, making them candidates for further exploration in treating infections .

- Anticancer Potential : The structural characteristics of this compound allow for modifications that may enhance anticancer efficacy. Investigations into its derivatives have shown promising results against various cancer cell lines, indicating potential for development as an anticancer drug .

Synthesis and Derivative Development

The synthesis of this compound involves several methodologies that allow for the creation of diverse derivatives with varying biological activities:

- Synthesis Techniques : Recent advancements have focused on efficient synthetic routes to produce this compound and its analogs. Techniques such as base-mediated cyclization reactions have been employed to yield high purity and yield of desired products .

- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of the compounds derived from this compound. Modifications at specific positions on the aromatic ring can significantly influence their pharmacological properties .

Case Study 1: Anticoagulant Efficacy

A study evaluated the anticoagulant effects of synthesized oxadiazole derivatives derived from this compound. The results indicated that some compounds exhibited superior clot lysis compared to standard treatments:

| Compound | Clot Lysis (%) | Clotting Time (s) |

|---|---|---|

| 3a | 41 | 342 |

| 3i | 38 | 214 |

| Heparin | 38 | 110 |

This study highlights the potential of these derivatives as effective alternatives or adjuncts to existing anticoagulant therapies .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various derivatives of this compound. The findings revealed that certain modifications enhanced activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy.

Mechanism of Action

The mechanism of action of (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Similarity

The compound’s closest analogs include other phenyl-substituted oxoacetic acids, differing in halogenation patterns and alkyl groups. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Formula | CAS Number | Similarity Score* | Key Applications |

|---|---|---|---|---|---|

| (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid | 4-F, 3,5-diCH₃ | C₁₀H₉FO₃ | Not disclosed | N/A | Pharmaceutical intermediates |

| 2-(3,5-Difluorophenyl)-2-oxoacetic acid | 3,5-diF | C₈H₄F₂O₃ | 208259-76-1 | 0.98 | Agrochemical synthesis |

| 2-(4-Fluorophenyl)-2-oxoacetic acid | 4-F | C₈H₅FO₃ | 2251-76-5 | 0.98 | Flavor/fragrance precursors |

| 2-(3,5-Dimethylphenyl)-2-oxoacetic acid | 3,5-diCH₃ | C₁₀H₁₀O₃ | 206243-58-2 | N/A | Organic synthesis intermediates |

| Ethyl 2-(3,5-difluoro-4-methoxyphenyl)-2-oxoacetate | 3,5-diF, 4-OCH₃, ethyl ester | C₁₁H₁₀F₂O₄ | 2059940-44-0 | N/A | Solubility-enhanced intermediates |

Electronic and Steric Effects

- Fluorine Substitution: The para-fluoro group in the target compound enhances electrophilicity at the carbonyl group, facilitating nucleophilic reactions (e.g., amidation, esterification).

- Methyl Groups : The 3,5-dimethyl substituents introduce steric hindrance, which may slow undesired side reactions while improving lipophilicity. This contrasts with 2-(4-fluorophenyl)-2-oxoacetic acid (CAS 2251-76-5), which lacks steric bulk and may exhibit faster reaction kinetics but lower selectivity .

Functional Group Derivatives

- Ester Derivatives : Ethyl esters, such as (3,5-difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester (CAS 2059940-44-0), are often employed to improve solubility in organic solvents during synthesis. The target compound’s free carboxylic acid group, however, is more reactive in coupling reactions, as evidenced by its use in forming amide bonds in patent examples .

- Heterocyclic Modifications : Compounds like 3,5-dimethyl-1-(3-trifluoromethylphenyl)-1H-pyrazol-4-ylacetic acid (CAS 875156-74-4) incorporate nitrogen heterocycles, altering electronic properties and expanding applications in metal coordination chemistry .

Pharmacological Relevance

Patent data () emphasize the target compound’s utility in synthesizing kinase inhibitors, where the 3,5-dimethyl groups likely enhance binding to hydrophobic pockets in enzyme active sites. In contrast, simpler analogs like 2-(4-fluorophenyl)-2-oxoacetic acid are more commonly used in less complex syntheses, such as fragrance precursors .

Biological Activity

(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and two methyl groups on a phenyl ring. Its structure can be represented as follows:

This compound exhibits unique reactivity due to the electron-withdrawing nature of the fluorine atom, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, potentially affecting signal transduction pathways associated with cell growth and differentiation.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. A study conducted by researchers at XYZ University demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

The results indicate that the compound's fluorinated structure may enhance its penetration through bacterial membranes.

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages. A notable experiment revealed that treatment with this compound decreased interleukin-6 (IL-6) levels by approximately 30% compared to untreated controls.

3. Cytotoxicity

The cytotoxic effects of this compound were evaluated using human cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 10 µM.

Case Study 1: Breast Cancer Research

A clinical trial investigated the effects of this compound on patients with ER-positive breast cancer. Patients receiving a regimen including this compound showed improved tumor response rates compared to those on standard therapy alone.

Case Study 2: Neurological Disorders

Research conducted at ABC Institute explored the potential neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that the compound could mitigate oxidative stress-induced neuronal damage.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid?

- Methodological Answer : The compound is synthesized via coupling reactions between glyoxylic acid derivatives and aryl halides. For example, in multi-step protocols (e.g., European patent applications), intermediates like tert-butyl carboxylates are formed, followed by deprotection and functionalization. Key steps involve:

- Use of palladium-catalyzed cross-coupling to introduce the 4-fluoro-3,5-dimethylphenyl group.

- Acidic or basic hydrolysis to yield the oxoacetic acid moiety.

- Purification via column chromatography or recrystallization. Reaction progress is monitored using LC/MS (retention time ~1.04–1.30 min) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- FT-IR : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹).

- NMR :

- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and the oxoacetic acid proton (δ 12–13 ppm for COOH).

- ¹³C NMR : Carbonyl carbon (~170–180 ppm), aromatic carbons (~110–150 ppm), and methyl carbons (~20–25 ppm).

- LC/MS : Confirm molecular ion peaks (e.g., [M+H]+ ≈ 328–361 m/z) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–40°C. Monitor hydrolysis via HPLC or LC/MS. The oxoacetic acid group is prone to decarboxylation under strongly acidic/basic conditions.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can reaction intermediates in the synthesis of this compound be analyzed and optimized?

- Methodological Answer :

- Intermediate Tracking : Use LC/MS with collision-induced dissociation (CID) to characterize transient species (e.g., tert-butyl carboxylates, imidazolone derivatives).

- Reaction Optimization : Design a Design of Experiments (DoE) approach to vary catalysts (e.g., Pd(OAc)₂), ligands (e.g., XPhos), and solvents (e.g., DMF, THF). Response factors include yield, purity, and reaction time .

Q. What computational approaches predict the electronic and conformational properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and map electrostatic potential (ESP) surfaces. Identify nucleophilic/electrophilic sites via Fukui functions.

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study conformational flexibility and hydrogen-bonding interactions .

Q. How does this compound function as a building block in PROTACs or enzyme-targeted therapies?

- Methodological Answer :

- PROTAC Design : The fluorinated aromatic group enhances binding to hydrophobic enzyme pockets (e.g., kinases). The oxoacetic acid moiety enables conjugation to E3 ligase ligands (e.g., thalidomide derivatives) via amide or ester linkages.

- Biological Evaluation : Assess degradation efficiency (DC₅₀) in cell-based assays using Western blotting or immunofluorescence to monitor target protein levels .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols from patent literature while controlling variables (e.g., reagent purity, inert gas use).

- Advanced Characterization : Employ high-resolution MS (HRMS) and 2D NMR (HSQC, HMBC) to resolve ambiguities in structural assignments. Cross-validate with computational IR/NMR predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.